N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is a benzothiazole-derived compound featuring a methyl substituent at the 6-position of the benzothiazole ring and a 1-naphthyl group attached via an acetamide linker. Benzothiazoles are known for their diverse pharmacological activities, including anticonvulsant, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-9-10-17-18(11-13)24-20(21-17)22-19(23)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSUYTNFGVIMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-methylthiophenol
A classical approach involves the reaction of 2-amino-4-methylthiophenol with cyanogen bromide or thiourea under acidic conditions. This method, adapted from Hugershoff’s synthesis, proceeds via intramolecular cyclization to form the benzothiazole ring. For example, heating 2-amino-4-methylthiophenol with thiourea in sulfolane at 110–120°C for 12 hours yields the amine intermediate in ~80% purity.
Reaction Conditions:
-
Solvent: Sulfolane (tetrahydrothiophene 1,1-dioxide)
-
Temperature: 110–120°C
-
Time: 12 hours
-
Key Reagent: Thiourea (1.5 equivalents)
Optimization Notes:
Alternative Route via Nitrobenzene Derivatives
A patent by Bayer Aktiengesellschaft describes an alternative method using 2-chloro-5-nitroaniline as a starting material. Treatment with sodium sulfide generates 2-amino-4-methylthiophenol in situ, which subsequently reacts with thiourea in butyl glycol under sulfuric acid catalysis. This one-pot method avoids isolation of the thiophenol intermediate, streamlining production.
Industrial-Scale Adaptation:
-
Continuous flow reactors enhance heat transfer and mixing efficiency.
-
Automated pH control ensures consistent sulfuric acid dosing, minimizing side reactions.
Acetylation with 2-(1-Naphthyl)acetyl Chloride
The final step involves coupling 6-methyl-1,3-benzothiazol-2-amine with 2-(1-naphthyl)acetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, facilitated by a base to scavenge HCl.
Laboratory-Scale Procedure
A modified protocol from PMC studies employs dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base.
Typical Protocol:
-
Reagents:
-
6-Methyl-1,3-benzothiazol-2-amine (1.0 eq)
-
2-(1-Naphthyl)acetyl chloride (1.2 eq)
-
Triethylamine (2.0 eq)
-
DCM (anhydrous)
-
-
Procedure:
-
Dissolve the amine in DCM under nitrogen.
-
Add TEA dropwise, followed by slow addition of the acetyl chloride.
-
Reflux for 4–6 hours.
-
Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
-
Industrial Production Methods
For large-scale synthesis, solvent-free conditions or green solvents (e.g., cyclopentyl methyl ether) reduce environmental impact. Automated systems enable precise stoichiometric control, critical for minimizing excess acetyl chloride, which can hydrolyze to the carboxylic acid.
Key Industrial Parameters:
| Parameter | Value |
|---|---|
| Temperature | 40–50°C |
| Reaction Time | 2–3 hours |
| Catalyst | DMAP (0.1 eq) |
| Purity Post-Purification | >98% (HPLC) |
Analytical Validation and Quality Control
Spectroscopic Characterization
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.4 minutes.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antibacterial properties. For instance, derivatives of benzothiazole have been shown to possess activity against Gram-positive and Gram-negative bacteria.
- Case Study : A synthesized benzothiazole derivative was evaluated against Staphylococcus aureus and Escherichia coli, showing promising results with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as streptomycin .
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzothiazole Derivative | S. aureus | 25 | |
| Benzothiazole Derivative | E. coli | 30 |
Antiviral Activity
Benzothiazoles have also been investigated for their antiviral properties, particularly against Hepatitis C Virus (HCV).
- Case Study : Research indicated that a benzothiazole derivative exhibited significant inhibitory activity against HCV with an IC50 of 26.81 µM and low cytotoxicity (CC50 = 155 µM) . These findings suggest that modifications to the benzothiazole structure can enhance antiviral efficacy.
Anticancer Properties
The potential anticancer effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide have been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications in Benzothiazole Derivatives
The benzothiazole core is a common scaffold in medicinal chemistry. Key structural variations among analogs include:
Key Observations :
- Methyl vs.
- Naphthyl vs. Thiadiazolyl : The 1-naphthyl group in the target compound may offer stronger π-π interactions compared to the thiadiazole ring in the anticonvulsant analog .
- Adamantyl Substituent : The bulky adamantyl group in improves crystallinity via intermolecular H-bonding but may reduce solubility.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Insights :
- The target compound’s LogP (3.21) balances lipophilicity and solubility, making it favorable for oral bioavailability.
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzothiazole moiety, which is known for its biological activity. The structure can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 282.36 g/mol
The compound's structure facilitates interactions with various biological targets, contributing to its pharmacological effects.
Anticonvulsant Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit anticonvulsant properties. In a study evaluating a series of 1,3-benzothiazol-2-yl benzamides, compounds demonstrated significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, these compounds showed reduced immobility time without neurotoxicity or liver toxicity .
| Compound | MES Activity | scPTZ Activity | Neurotoxicity | Liver Toxicity |
|---|---|---|---|---|
| Compound A | Positive | Positive | None | None |
| Compound B | Positive | Negative | None | None |
| This compound | TBD | TBD | None | None |
Antimicrobial Activity
The benzothiazole derivatives have also been assessed for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, indicating potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Recent studies have explored the anticancer potential of benzothiazole derivatives. For instance, compounds containing the benzothiazole moiety have been reported to inhibit ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of cancer cells in vitro and in vivo .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., dopaminergic and serotonergic receptors), influencing neurotransmission and exhibiting CNS effects.
- Enzyme Inhibition : As noted in anticancer studies, inhibition of enzymes like RR disrupts cellular processes essential for cancer cell survival.
- Antioxidant Properties : Some studies suggest that benzothiazole derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells.
Study 1: Anticonvulsant Evaluation
In a controlled study involving various benzothiazole derivatives, researchers evaluated the anticonvulsant activity using animal models. The results indicated that this compound exhibited comparable efficacy to standard anticonvulsants without significant side effects .
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide?
The synthesis typically involves multi-step reactions starting with benzothiazol-2-amine derivatives. Key steps include:
- Amide bond formation : Reacting 6-methyl-1,3-benzothiazol-2-amine with activated acylating agents (e.g., 1-naphthylacetyl chloride) under reflux in chloroform or ethanol .
- Optimization : Temperature control (60–80°C) and reaction time (6–8 hours) are critical for high yields. TLC (hexane:ethyl acetate, 8:2) is used to monitor progress .
- Purification : Crude products are recrystallized from ethanol or subjected to column chromatography .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Check Method |
|---|---|---|---|
| Acylation | 1-Naphthylacetyl chloride, CHCl₃, reflux (6 h) | 65–75 | TLC |
| Purification | Ethanol recrystallization | 85–90 | HPLC |
Q. Which characterization techniques are essential for confirming the structure?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify key protons (e.g., naphthyl aromatic signals at δ 7.20–8.40 ppm) and carbonyl groups (C=O at ~1670 cm⁻¹ in IR) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 319.0608 for related analogs) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group with intermolecular N–H⋯N bonds) .
Q. How do researchers monitor reaction progress and ensure purity?
- TLC : Hexane:ethyl acetate (8:2) tracks reactant consumption .
- HPLC : Quantifies purity (>95%) post-recrystallization .
- Spectroscopic Methods : Mid-reaction IR or NMR sampling detects intermediates .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro at position 6) enhances antitrypanosomal activity (e.g., compound 17 , IC₅₀ = 0.8 µM) .
- Crystal Packing : Hydrogen bonding (e.g., N–H⋯N interactions) and S⋯S contacts (3.62 Å) stabilize the structure, affecting solubility and bioavailability .
Q. Table 2: Structure-Activity Relationships (SAR)
Q. What crystallographic methods resolve the compound’s 3D structure?
Q. How can contradictions in biological activity data be resolved?
Q. What mechanistic insights exist for its enzyme inhibition?
- Competitive Inhibition : Binds to 11β-HSD1’s catalytic site (Ki = 12 nM), confirmed via kinetic assays .
- Metalloenzyme Interactions : Sulfonamide groups chelate zinc ions in carbonic anhydrase, disrupting active-site geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
